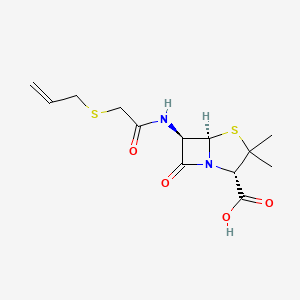

Almecillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penicillin O is a penicillin where the side-chain N-acyl group is specified as allylmercaptoacetyl. Antibiotic isolated from Penicillium chrysogenum. It has a role as a Penicillium metabolite.

Applications De Recherche Scientifique

Antibiotic Resistance and Treatment Efficacy

- Mecillinam Resistance in Treatment of Urinary Tract Infections : Research indicates that the efficacy of pivmecillinam, a pro-drug of mecillinam (active substance in Almecillin), is high against various urinary pathogens, irrespective of their susceptibility to mecillinam. A study found that treatment with pivmecillinam was successful for lower urinary tract infection in women, including against mecillinam-resistant isolates, suggesting a need for revising the breakpoints for mecillinam (Monsen et al., 2014).

- Efficacy in Lower Urinary Tract Infection (UTI) : Pivmecillinam has been identified as a first-line antimicrobial treatment for acute lower UTI, primarily in the Nordic countries. Despite the rise in resistance to other beta-lactams, mecillinam's resistance level remains low, making it a suitable choice for empirical treatment of acute cystitis (Graninger, 2003).

Microbiological Implications and Antibacterial Activity

- Antibacterial Activity Against Resistant Staphylococcus aureus : A study explored the antibacterial capacity of alkaloid compounds in combination with conventional antibiotics, including mecillinam, against resistant bacterial strains. The results showed that these combinations exhibited significant antimicrobial effects, validating the potential of Almecillin in combination treatments (Konaté et al., 2012).

- Treatment of UTIs Caused by Staphylococcus saprophyticus : Clinical data demonstrate that pivmecillinam is effective in treating UTIs caused by Staphylococcus saprophyticus, which is generally considered non-susceptible to mecillinam. This challenges the characterization of mecillinam’s non-susceptibility and underscores its potential in treating common pathogens (Jansåker et al., 2019).

Ecological Impact and Resistance Patterns

- Minimal Impact on Normal Microflora : Pivmecillinam shows minimal impact on the normal vaginal microflora, suggesting its ecological benefits in antibiotic treatment. The study found a low frequency of alteration in the normal microflora, highlighting its safety profile (Sullivan et al., 2005).

- Low Resistance Rates Despite High Consumption : In Scandinavian countries, despite high consumption, pivmecillinam has maintained low resistance rates in Escherichia coli urine isolates. This indicates its effectiveness and sustainability as a treatment option, unlike other antibiotics that often see increased resistance with extensive use (Frimodt-Møller et al., 2022).

Pharmacokinetics and Drug Development

- Pharmacokinetic Studies : Studies have been conducted to understand the pharmacokinetics of mecillinam and its pro-drug pivmecillinam, essential for optimizing dosing regimens in treating infections. These studies include methods for determining mecillinam in human plasma and exploring its absorption and stability, crucial for its clinical use (Sun et al., 2022).

Propriétés

Numéro CAS |

87-09-2 |

|---|---|

Nom du produit |

Almecillin |

Formule moléculaire |

C13H18N2O4S2 |

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |

Clé InChI |

QULKGELYPOJSLP-WCABBAIRSA-N |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

Autres numéros CAS |

87-09-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

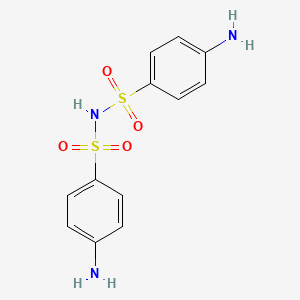

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium](/img/structure/B1209095.png)

![N-[4(2-chloroethylmethylamino)-2-butynyl]-2 pyrrolidone](/img/structure/B1209097.png)

![2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B1209103.png)